molecular formula C19H20N2O5 B13777099 p-Hydroxy-Bz-Ala-Phe-OH

p-Hydroxy-Bz-Ala-Phe-OH

Cat. No.: B13777099
M. Wt: 356.4 g/mol
InChI Key: YFRDJBIRQUPNRA-LRDDRELGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-Hydroxy-Bz-Ala-Phe-OH is a synthetic peptide compound composed of p-hydroxybenzyl, alanine, and phenylalanine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Hydroxy-Bz-Ala-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Addition of Subsequent Amino Acids: Each subsequent amino acid, protected at the N-terminus and side chains, is coupled to the growing peptide chain.

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

p-Hydroxy-Bz-Ala-Phe-OH can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the p-hydroxybenzyl moiety can be oxidized to form quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.

    Substitution: The aromatic ring of the p-hydroxybenzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

p-Hydroxy-Bz-Ala-Phe-OH has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study peptide synthesis and reactions.

    Biology: Researchers use it to investigate protein-protein interactions and enzyme-substrate specificity.

    Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of p-Hydroxy-Bz-Ala-Phe-OH involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The p-hydroxybenzyl group plays a crucial role in these interactions, often forming hydrogen bonds and hydrophobic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    p-Hydroxybenzylalanine: Similar in structure but lacks the phenylalanine residue.

    p-Hydroxyphenylalanine: Contains the p-hydroxybenzyl and phenylalanine moieties but lacks the alanine residue.

Uniqueness

p-Hydroxy-Bz-Ala-Phe-OH is unique due to its specific combination of p-hydroxybenzyl, alanine, and phenylalanine residues. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C19H20N2O5

Molecular Weight

356.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[(4-hydroxybenzoyl)amino]propanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C19H20N2O5/c1-12(20-18(24)14-7-9-15(22)10-8-14)17(23)21-16(19(25)26)11-13-5-3-2-4-6-13/h2-10,12,16,22H,11H2,1H3,(H,20,24)(H,21,23)(H,25,26)/t12-,16-/m0/s1

InChI Key

YFRDJBIRQUPNRA-LRDDRELGSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)O

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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